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Compound of Interest

4'-Trifluoromethoxy-biphenyl-3-
Compound Name:
carboxylic acid

cat. No.: B1302769

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4'-
Trifluoromethoxy-biphenyl-3-carboxylic acid. The document details the probable synthetic
route via Suzuki-Miyaura coupling and presents a thorough analysis of its expected
spectroscopic characteristics. While experimental data for this specific molecule is not readily
available in published literature, this guide compiles predicted and analogous data from closely
related compounds to provide a robust framework for its identification and characterization.
Furthermore, the potential biological significance of this compound is discussed in the context
of the known pharmacological activities of biphenyl carboxylic acids and the unique properties
conferred by the trifluoromethoxy substituent.

Chemical Structure and Properties

4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is an organic compound featuring a biphenyl
core structure. A carboxylic acid group is substituted at the 3-position of one phenyl ring, and a
trifluoromethoxy group is at the 4'-position of the second phenyl ring.
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Property Value Source

Molecular Formula C14H9oF30s3 PubChem

Molecular Weight 282.22 g/mol Oakwood Chemical[1]

CAS Number 728919-12-8 Oakwood Chemical[1]

Predicted XlogP 4.3 PubChem
Synthesis

The most plausible and widely utilized method for the synthesis of 4'-Trifluoromethoxy-

biphenyl-3-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-

catalyzed reaction is a powerful tool for the formation of C-C bonds between aryl halides and

aryl boronic acids.[2]

Proposed Synthetic Workflow
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Caption: Proposed synthesis of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

o Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq.), 4-
(trifluoromethoxy)phenylboronic acid (1.1 eq.), a palladium catalyst such as
Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base, typically potassium
carbonate (2.0 eq.).

e Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and
water (e.g., 4:1:1 ratio).
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» Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert
atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-
layer chromatography (TLC).

o Work-up: After completion, cool the reaction mixture to room temperature. Acidify the
agueous layer with 1M HCI to precipitate the carboxylic acid.

« Purification: Filter the precipitate and wash with water. The crude product can be further
purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the
pure 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid.

Structure Elucidation: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The
chemical shifts can be predicted based on the electronic effects of the substituents. The
carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10
ppm). The protons on the benzoic acid ring will be influenced by the electron-withdrawing
carboxylic acid group, while the protons on the other ring will be affected by the electron-
withdrawing trifluoromethoxy group.

Predicted *H NMR Chemical Shifts
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Proton Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (ppm) )

H-2 ~8.2 s

H-4 ~7.8 d ~7.8 Hz

H-5 ~7.5 t ~7.8 Hz

H-6 ~7.9 d ~7.8 Hz

e, e =76 d ~8.8 Hz

H-3', H-5' ~7.3 d ~8.8 Hz

-COOH >10 brs

Note: These are predicted values based on analogous compounds and substituent effects.
Actual values may vary.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl
carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-175
ppm. The carbon attached to the trifluoromethoxy group will appear as a quartet due to
coupling with the fluorine atoms.

Predicted 3C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C=0 ~168

c-0 ~149 (q, J = 257 Hz)

Aromatic C 120-142

-CFs3 ~120 (q, J = 257 Hz)

Note: These are predicted values based on analogous compounds and substituent effects.
Actual values may vary.
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Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Expected IR Absorption Bands

Functional Group Wavenumber (cm~—?) Intensity
O-H (Carboxylic acid) 2500-3300 Broad
C=0 (Carboxylic acid) 1680-1710 Strong
C-O (Carboxylic acid) 1210-1320 Strong
C-F (Trifluoromethoxy) 1100-1250 Strong
C-O-C (Aryl ether) 1200-1275 Strong
Aromatic C-H 3000-3100 Medium
Aromatic C=C 1450-1600 Medium

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The C=0 stretch is

expected to be at a lower wavenumber due to conjugation with the aromatic ring.[3][4]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M*) and characteristic fragmentation

patterns.

Predicted Mass Spectrometry Data

lon m/z (calculated)

[M]*+ 282.05

[M-OH]* 265.05

[M-COOH]* 237.05

[M-OCFs]* 197.06
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Source: Predicted fragmentation based on common fragmentation patterns of carboxylic acids
and PubChem data.[5]

Fragmentation Pathway

- *OH >([|\/|-0H]+ (m/z 265))
([M]+' (m/z 282)) - “COOH >([|\/|-COOH]+ (m/z 237))

- «OCF3 »( [M-OCFs]* (m/z 197) )
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Caption: Predicted major fragmentation pathways for 4'-Trifluoromethoxy-biphenyl-3-
carboxylic acid.

Potential Biological Significance

While no specific biological activity has been reported for 4'-Trifluoromethoxy-biphenyl-3-
carboxylic acid, its structural motifs suggest potential pharmacological relevance.

» Biphenyl Carboxylic Acids: This class of compounds is known to exhibit a wide range of
biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7]
For instance, diflunisal is a non-steroidal anti-inflammatory drug (NSAID) based on a
biphenyl carboxylic acid scaffold.[6]

o Trifluoromethoxy Group: The trifluoromethoxy (-OCF3) group is a valuable substituent in
medicinal chemistry. Its high lipophilicity can enhance membrane permeability and oral
absorption of drug candidates.[8] Furthermore, its strong electron-withdrawing nature can
modulate the metabolic stability and pKa of a molecule, potentially improving its
pharmacokinetic profile.[3]
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Given these characteristics, 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid and its
derivatives could be promising candidates for screening in various therapeutic areas,
particularly in the development of novel anti-inflammatory or anticancer agents.

Potential Signaling Pathway Involvement

Based on the activities of similar compounds, 4'-Trifluoromethoxy-biphenyl-3-carboxylic
acid could potentially interact with inflammatory pathways. For example, it might act as an
inhibitor of cyclooxygenase (COX) enzymes, similar to other NSAIDs.

4'-Trifluoromethoxy-biphenyl-3-carboxylic acid

(Ara‘:h'don'c Acid (Potential Inhibitor)

Inhibition

(Prostaglandins)

:

Inflammation & Pair>
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Caption: Hypothetical inhibition of the COX pathway by the title compound.

Conclusion

This technical guide provides a detailed theoretical framework for the structure elucidation of
4'-Trifluoromethoxy-biphenyl-3-carboxylic acid. The proposed synthesis via Suzuki-Miyaura
coupling is a robust and well-established method. The predicted spectroscopic data, based on
the analysis of analogous compounds, offers a solid foundation for the characterization of this
molecule. The presence of the biphenyl carboxylic acid and trifluoromethoxy moieties suggests
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that this compound may possess interesting biological properties, warranting further
investigation in drug discovery programs. This guide serves as a valuable resource for
researchers interested in the synthesis, characterization, and potential applications of this and
related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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